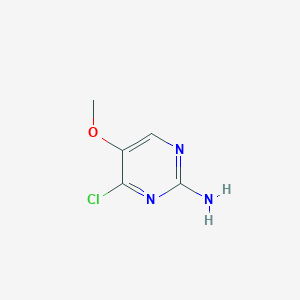

4-Chloro-5-methoxypyrimidin-2-amine

Description

BenchChem offers high-quality 4-Chloro-5-methoxypyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methoxypyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYXWLBMCQAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608189 | |

| Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4763-36-4 | |

| Record name | 4-Chloro-5-methoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine (CAS No. 4763-36-4)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypyrimidin-2-amine is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom, make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application as a key building block in the development of targeted cancer therapeutics, with a focus on its role in the creation of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-5-methoxypyrimidin-2-amine is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 4763-36-4 |

| Molecular Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol |

| Melting Point | 146-148 °C |

| Boiling Point | 345.3 °C at 760 mmHg |

| Appearance | Solid |

| Storage | 2-8°C, protect from light |

Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine

The synthesis of 4-Chloro-5-methoxypyrimidin-2-amine is typically achieved through the chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃). This reaction is a common method for converting hydroxypyrimidines to their corresponding chloropyrimidines.

Experimental Protocol: Chlorination of 2-amino-4-hydroxy-5-methoxypyrimidine

This protocol is a representative procedure for the synthesis of 4-Chloro-5-methoxypyrimidin-2-amine.

Materials:

-

2-amino-4-hydroxy-5-methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable amine base)

-

Toluene (or another suitable high-boiling aprotic solvent)

-

Ice

-

Water

-

Dichloromethane (or another suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-amino-4-hydroxy-5-methoxypyrimidine (1 equivalent) in toluene is prepared.

-

Addition of Reagents: Phosphorus oxychloride (2-3 equivalents) is added to the suspension. N,N-Dimethylaniline (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with dichloromethane. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude 4-Chloro-5-methoxypyrimidin-2-amine can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors. 4-Chloro-5-methoxypyrimidin-2-amine serves as a crucial starting material for the synthesis of potent and selective inhibitors of key kinases implicated in cancer, such as ALK and EGFR. The chlorine atom at the 4-position is readily displaced by nucleophiles, allowing for the introduction of various substituents to modulate the activity and selectivity of the final compounds.

A notable application is in the development of dual ALK/EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). Certain derivatives of 4-Chloro-5-methoxypyrimidin-2-amine have shown the ability to overcome drug resistance associated with mutations in these kinases.

Signaling Pathway: Inhibition of the EGFR Signaling Cascade

Mutations in the Epidermal Growth Factor Receptor (EGFR) can lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and metastasis. Pyrimidine-based inhibitors, synthesized from precursors like 4-Chloro-5-methoxypyrimidin-2-amine, are designed to compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction.

The following diagram illustrates the simplified EGFR signaling pathway and the point of intervention by these inhibitors.

Figure 1. Simplified EGFR signaling pathway and inhibition.

Conclusion

4-Chloro-5-methoxypyrimidin-2-amine is a pivotal chemical intermediate with significant applications in the field of drug discovery and development. Its versatile reactivity and established role in the synthesis of potent kinase inhibitors make it a compound of high interest for researchers in academia and the pharmaceutical industry. The synthetic protocol and an understanding of its application in targeting critical signaling pathways, such as the EGFR cascade, provide a solid foundation for its use in the development of next-generation therapeutics.

In-Depth Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-5-methoxypyrimidin-2-amine. It also explores the broader biological context of the 2-aminopyrimidine scaffold, for which this compound is a representative, and includes a representative synthesis protocol for a structurally related compound due to the absence of a detailed published procedure for the title compound.

Core Compound Data

All available quantitative data for 4-Chloro-5-methoxypyrimidin-2-amine is summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 159.57 g/mol | [1][2][3] |

| Molecular Formula | C₅H₆ClN₃O | [1][2] |

| CAS Number | 4763-36-4 | [2][4][5][6] |

| Melting Point | 146-148 °C | [1] |

| Boiling Point | 345.3±45.0 °C at 760 mmHg | [2] |

| Density | 1.398±0.06 g/cm³ | [2] |

Synthesis and Handling

Caption: Plausible synthetic workflow for 4-Chloro-5-methoxypyrimidin-2-amine.

Representative Experimental Protocol: Synthesis of 2-Amino-4-chloropyrimidine

The following is a representative protocol for the synthesis of the related compound, 2-Amino-4-chloropyrimidine, from isocytosine. This procedure illustrates a common chlorination technique in pyrimidine chemistry.

Disclaimer: This protocol is for a different, though structurally related, compound and should be adapted and optimized by qualified personnel for the synthesis of 4-Chloro-5-methoxypyrimidin-2-amine.

Procedure:

-

In a suitable reaction vessel, charge phosphorus oxychloride and isocytosine.

-

Stir the mixture and heat to 80°C, maintaining this temperature for 1 hour.[7]

-

Increase the temperature to 120°C and reflux for 3 hours. During the reaction, absorb the tail gas with water.[7]

-

After the reflux period, distill the excess phosphorus oxychloride from the reaction liquid.[7]

-

Carefully add the remaining reaction liquid dropwise into ice water, ensuring the temperature does not exceed 40°C.[7]

-

The aqueous solution is then typically extracted with an organic solvent such as dichloromethane.[7]

-

The organic phases are combined, can be treated with activated carbon for decolorization, and then filtered.[7]

-

The solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization, for instance from ethanol, to yield the final product.[7]

Safety and Handling

Based on the Safety Data Sheet (SDS) for 4-Chloro-5-methoxypyrimidin-2-amine, the following precautions should be observed:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid breathing dust, mist, gas, or vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.[1]

-

First Aid (Inhalation): Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]

-

First Aid (Skin Contact): Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

First Aid (Eye Contact): Rinse with pure water for at least 15 minutes and consult a doctor.[1]

-

First Aid (Ingestion): Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Biological Context and Potential Applications of the 2-Aminopyrimidine Scaffold

While specific biological activities for 4-Chloro-5-methoxypyrimidin-2-amine are not extensively documented, the 2-aminopyrimidine core is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological functions.[8][9]

Antimicrobial and Anti-Biofilm Activity

The 2-aminopyrimidine scaffold has garnered significant attention for its broad-spectrum antimicrobial properties.[8] Derivatives of 2-aminopyrimidine have demonstrated the ability to modulate the formation of bacterial biofilms, with notable activity against Gram-positive strains.[10][11] Some compounds in this class have also been shown to suppress the resistance of Methicillin-resistant Staphylococcus aureus (MRSA) to conventional antibiotics.[10]

Enzyme Inhibition

2-Aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of various enzymes. For instance, a series of these compounds were assessed for their inhibitory activity against β-glucuronidase, an enzyme implicated in the detoxification of carcinogens.[12] The versatility of the 2-aminopyrimidine structure allows for chemical modifications to enhance efficacy and selectivity against various biological targets.[8]

The diverse biological activities associated with the 2-aminopyrimidine moiety make compounds like 4-Chloro-5-methoxypyrimidin-2-amine valuable as building blocks in the synthesis of novel therapeutic agents.[9] Their utility spans from developing new antimicrobial drugs to creating probes for studying enzymatic pathways.[8][12]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4763-36-4,4-Chloro-5-methoxypyrimidin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Pyrimidine Derivatives (6) [myskinrecipes.com]

- 4. 4-Chloro-5-methoxypyrimidin-2-amine | 4763-36-4 [chemicalbook.com]

- 5. 4763-36-4|4-Chloro-5-methoxypyrimidin-2-amine| Ambeed [ambeed.com]

- 6. 4763-36-4|4-Chloro-5-methoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-5-methoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 4-Chloro-5-methoxypyrimidin-2-amine (CAS No: 4763-36-4). This pyrimidine derivative is a valuable building block in medicinal chemistry, and this document aims to serve as a foundational resource for its application in research and drug discovery.

Core Chemical Properties

4-Chloro-5-methoxypyrimidin-2-amine is a substituted pyrimidine with the molecular formula C₅H₆ClN₃O.[1] The presence of a chloro group at the 4-position, a methoxy group at the 5-position, and an amine group at the 2-position provides multiple reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Chloro-5-methoxypyrimidin-2-amine. It is important to note that some of these values are predicted or sourced from chemical suppliers and should be considered as indicative.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| CAS Number | 4763-36-4 | [2][3] |

| Melting Point | 146-148 °C | [2] |

| Boiling Point | 345.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.398 g/cm³ (Predicted) | [2] |

| pKa | 3.41 ± 0.10 (Predicted) | [2] |

| LogP | 1.302 (Predicted) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-5-methoxypyrimidin-2-amine is not extensively documented in publicly available literature, a plausible and commonly cited synthetic route involves the chlorination of a corresponding hydroxy-pyrimidine precursor.

Proposed Synthetic Pathway

A likely synthetic route to 4-Chloro-5-methoxypyrimidin-2-amine starts from 2-Amino-4-hydroxy-5-methoxypyrimidine. The chlorination of the hydroxyl group at the 4-position can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Caption: Proposed synthesis of 4-Chloro-5-methoxypyrimidin-2-amine.

General Experimental Protocol for Chlorination of Hydroxypyrimidines

The following is a generalized experimental protocol based on similar transformations. Researchers should optimize the reaction conditions for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 2-amino-4-hydroxy-5-methoxypyrimidine, is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, until a basic pH is achieved. The product is then extracted with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude 4-Chloro-5-methoxypyrimidin-2-amine can be achieved by standard laboratory techniques.

-

Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common method for purifying solid organic compounds.[2]

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the compound and any impurities present.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-5-methoxypyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shifts and coupling constants will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons of the pyrimidine ring and the carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Chloro-5-methoxypyrimidin-2-amine (159.57 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹) and C-O stretching for the methoxy group.[4]

Potential Biological Significance and Signaling Pathways

The structural features of 4-Chloro-5-methoxypyrimidin-2-amine suggest its potential as an intermediate in the synthesis of kinase inhibitors. The 2-aminopyrimidine moiety is a common feature in many ATP-competitive kinase inhibitors, where the amine group often forms key hydrogen bond interactions with the hinge region of the kinase domain. For instance, derivatives of 2-aminopyrimidine have been identified as potent inhibitors of kinases such as Src and Abl.

Furthermore, substituted pyrimidines have been explored as bone anabolic agents that promote osteogenesis, potentially through pathways like the BMP2/SMAD1 signaling cascade. Other reported biological activities for pyrimidine derivatives include antibacterial, antinociceptive, and anticancer effects.

Given the versatility of the pyrimidine core and the reactive handles present on 4-Chloro-5-methoxypyrimidin-2-amine, it represents a promising starting point for the development of novel therapeutic agents targeting a variety of signaling pathways.

Caption: Potential therapeutic applications of 4-Chloro-5-methoxypyrimidin-2-amine.

Safety and Handling

4-Chloro-5-methoxypyrimidin-2-amine should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[3]

This technical guide provides a summary of the available information on 4-Chloro-5-methoxypyrimidin-2-amine. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4-Chloro-5-methoxypyrimidin-2-amine, a crucial intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of a pyrimidine ring system, followed by a chlorination step. This document provides detailed experimental protocols and summarizes key quantitative data for each stage of the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 4-Chloro-5-methoxypyrimidin-2-amine. The yields are representative of typical outcomes for these types of reactions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Pyrimidine Ring Formation | Diethyl 2-methoxy-malonate | 2-amino-5-methoxypyrimidin-4-ol | Guanidine hydrochloride, Sodium ethoxide | 85-95% |

| 2 | Chlorination | 2-amino-5-methoxypyrimidin-4-ol | 4-Chloro-5-methoxypyrimidin-2-amine | Phosphorus oxychloride (POCl₃) | 70-80% |

Synthesis Pathway Overview

The synthesis of 4-Chloro-5-methoxypyrimidin-2-amine is primarily achieved through a two-step process:

-

Step 1: Synthesis of 2-amino-5-methoxypyrimidin-4-ol. This initial step involves the condensation of diethyl 2-methoxy-malonate with guanidine in the presence of a strong base, typically sodium ethoxide. This reaction forms the core pyrimidine structure.

-

Step 2: Chlorination of 2-amino-5-methoxypyrimidin-4-ol. The intermediate from the first step is then subjected to chlorination to replace the hydroxyl group at the 4-position with a chloro group. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

The following diagram illustrates this synthetic pathway:

Experimental Protocols

Step 1: Synthesis of 2-amino-5-methoxypyrimidin-4-ol

This procedure details the formation of the pyrimidine ring through the condensation of diethyl 2-methoxy-malonate and guanidine.

Materials:

-

Diethyl 2-methoxy-malonate

-

Guanidine hydrochloride

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and should be cooled as needed to maintain a controlled temperature.

-

Reaction with Guanidine: Once all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (1.1 equivalents) to the sodium ethoxide solution. Stir the mixture until the guanidine hydrochloride is fully dissolved.

-

Addition of Diethyl 2-methoxy-malonate: To the guanidine solution, add diethyl 2-methoxy-malonate (1 equivalent) dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted sodium ethoxide. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7, which will cause the product to precipitate.

-

Purification: Collect the precipitate by filtration and wash it with cold deionized water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 2-amino-5-methoxypyrimidin-4-ol as a white to off-white solid.

Step 2: Chlorination of 2-amino-5-methoxypyrimidin-4-ol

This protocol describes the conversion of the hydroxyl group of the pyrimidine intermediate to a chloro group using phosphorus oxychloride.

Materials:

-

2-amino-5-methoxypyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Toluene (or another high-boiling inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), suspend 2-amino-5-methoxypyrimidin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). Toluene can be used as a solvent if desired.

-

Addition of Catalyst (Optional): If a catalyst is used, add N,N-dimethylaniline (0.1-0.2 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain this temperature for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Work-up: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield 4-Chloro-5-methoxypyrimidin-2-amine.

The following diagram outlines the general experimental workflow for the synthesis:

Spectroscopic Analysis of 4-Chloro-5-methoxypyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of the heterocyclic compound 4-Chloro-5-methoxypyrimidin-2-amine. While a comprehensive search of publicly available scientific databases and chemical supplier information did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound, this guide outlines the standard methodologies and expected data presentation formats essential for its analysis.

Compound Profile

-

IUPAC Name: 4-Chloro-5-methoxypyrimidin-2-amine

-

CAS Number: 4763-36-4

-

Molecular Formula: C₅H₆ClN₃O

-

Molecular Weight: 159.58 g/mol

-

Chemical Structure:

(Note: A placeholder for the chemical structure image)

Spectroscopic Data Summary

The following tables are structured to present the anticipated spectroscopic data for 4-Chloro-5-methoxypyrimidin-2-amine. At the time of this publication, experimental data was not located. These tables can be populated upon acquisition of the spectra.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a solid organic compound such as 4-Chloro-5-methoxypyrimidin-2-amine. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-5-methoxypyrimidin-2-amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of 0.5-0.7 mL.[1] The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Further experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4-Chloro-5-methoxypyrimidin-2-amine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Obtain a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-Chloro-5-methoxypyrimidin-2-amine in a volatile organic solvent (e.g., methanol, acetonitrile).[2]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-Chloro-5-methoxypyrimidin-2-amine, a crucial intermediate in pharmaceutical research and development. This document details two principal synthesis pathways, offering in-depth experimental protocols, quantitative data for comparison, and logical workflow diagrams to aid in methodological selection and implementation.

Executive Summary

The synthesis of 4-Chloro-5-methoxypyrimidin-2-amine can be effectively achieved through two primary strategic approaches. The first route commences with the construction of the pyrimidine ring from a substituted malonic ester and guanidine, followed by chlorination and selective dechlorination. The second, more direct route, involves the selective amination of a pre-formed 2,4-dichloro-5-methoxypyrimidine intermediate. This guide will explore the foundational starting materials and subsequent transformations for both pathways.

Route 1: Pyrimidine Ring Formation Followed by Functionalization

This classical approach builds the core 2-aminopyrimidine structure first, followed by the introduction of the chloro substituent. The key starting materials for this route are a methoxy-substituted malonic ester and a guanidine salt.

Core Starting Materials:

-

Diethyl 2-methoxymalonate: This C3 fragment provides the carbon backbone and the methoxy group at the 5-position of the final pyrimidine ring.

-

Guanidine Hydrochloride: This reagent is the source of the N-C-N (amidine) unit required to form the 2-aminopyrimidine ring system.

Experimental Protocols and Data

Step 1: Synthesis of 2-Amino-5-methoxy-4,6-dihydroxypyrimidine

This step involves the condensation reaction between diethyl 2-methoxymalonate and guanidine hydrochloride in the presence of a strong base.

-

Reaction Principle: The reaction is a base-catalyzed condensation. Sodium ethoxide is typically used to deprotonate the guanidine and the active methylene group of the malonic ester, facilitating the cyclization reaction.

-

Detailed Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add guanidine hydrochloride and stir until the guanidine is liberated.

-

To this mixture, add diethyl 2-methoxymalonate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the resulting sodium salt of the dihydroxypyrimidine is dissolved in water.

-

Neutralize the solution with acetic acid to precipitate the product.

-

Filter the precipitate, wash with water and ethanol, and dry to obtain 2-amino-5-methoxy-4,6-dihydroxypyrimidine.

-

| Parameter | Value/Condition | Reference |

| Starting Materials | Diethyl malonate, Guanidine nitrate, Sodium methylate, Ethanol | [1] |

| Reaction Time | 6.5 hours | [1] |

| Temperature | 65 °C | [1] |

| Yield | 96.1% | [1] |

| Purity | 99.7% (HPLC) | [1] |

Step 2: Synthesis of 2-Amino-4,6-dichloro-5-methoxypyrimidine

The dihydroxy-pyrimidine intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃).

-

Reaction Principle: The hydroxyl groups of the pyrimidine are converted to chloro groups by reaction with an excess of phosphorus oxychloride, often in the presence of a tertiary amine base which acts as a catalyst and acid scavenger.

-

Detailed Protocol:

-

Suspend 2-amino-5-methoxy-4,6-dihydroxypyrimidine in phosphorus oxychloride.

-

Add a tertiary amine (e.g., N,N-dimethylaniline) dropwise while maintaining the temperature.

-

Heat the mixture to reflux for several hours.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The precipitated product is filtered, washed with water, and dried.

-

| Parameter | Value/Condition | Reference |

| Starting Materials | 2-Amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride, N,N-dimethylaniline | [2][3] |

| Molar Ratio (POCl₃:pyrimidine) | 3.4:1 to 4.2:1 | [2] |

| Molar Ratio (Amine:pyrimidine) | 1.7:1 to 2.5:1 | [2] |

| Reaction Time | 1-4 hours | [2] |

| Temperature | 55-68 °C | [2] |

| Yield | >80% | [2] |

Step 3: Selective Dechlorination to 4-Chloro-5-methoxypyrimidin-2-amine

This step requires the selective removal of the chlorine atom at the 6-position.

-

Reaction Principle: Catalytic hydrogenation is a common method for dechlorination. The selectivity can be controlled by the choice of catalyst, solvent, and reaction conditions.

-

General Protocol (Conceptual):

-

Dissolve 2-amino-4,6-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., ethanol).

-

Add a palladium-based catalyst (e.g., Pd/C) and a base (e.g., sodium acetate) to neutralize the HCl formed.

-

Hydrogenate the mixture under a hydrogen atmosphere at a controlled temperature and pressure.

-

Monitor the reaction progress to stop after the removal of one chlorine atom.

-

Filter the catalyst and evaporate the solvent to obtain the crude product, which is then purified.

-

Synthesis Workflow for Route 1

Caption: Synthetic pathway for 4-Chloro-5-methoxypyrimidin-2-amine via ring formation.

Route 2: Selective Amination of a Dichloro-pyrimidine Intermediate

This alternative and often more direct route begins with a pre-functionalized pyrimidine ring and introduces the amino group selectively.

Core Starting Materials:

-

2,4-Dihydroxy-5-methoxypyrimidine (5-Methoxyuracil): A commercially available starting material that provides the pyrimidine core with the desired methoxy group.

-

Phosphorus Oxychloride (POCl₃): Used as the chlorinating agent.

-

Ammonia (or an ammonia equivalent): The source of the amino group.

Experimental Protocols and Data

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

This step is a chlorination reaction similar to that in Route 1.

-

Reaction Principle: The hydroxyl groups of 5-methoxyuracil are replaced by chlorine atoms using phosphorus oxychloride, typically in the presence of a tertiary amine.

-

Detailed Protocol:

-

In a reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine, a solvent (e.g., toluene), and phosphorus oxychloride.[4]

-

With stirring, add a tertiary amine (e.g., triethylamine) and heat the mixture to reflux (100-160 °C) for 2-6 hours.[4]

-

Monitor the reaction for completion by LCMS.[4]

-

After cooling, carefully add water to quench the reaction.

-

Extract the product with an organic solvent, wash the organic layer, and concentrate under reduced pressure to obtain 2,4-dichloro-5-methoxypyrimidine.[4]

-

| Parameter | Value/Condition | Reference |

| Starting Materials | 2,4-Dihydroxy-5-methoxypyrimidine, POCl₃, Triethylamine, Toluene | [4] |

| Molar Ratio (POCl₃:pyrimidine) | 2.0-2.5 : 1 | [4] |

| Molar Ratio (Amine:pyrimidine) | 1.0-1.5 : 1 | [4] |

| Reaction Time | 2-6 hours | [4] |

| Temperature | 100-160 °C | [4] |

| Yield | 90.3% | [4] |

| Purity | 98.6% | [4] |

Step 2: Selective Amination of 2,4-Dichloro-5-methoxypyrimidine

This crucial step involves the selective reaction of an amine at the C2 or C4 position. While the C4 position is generally more reactive, conditions can be optimized for C2 amination.[5]

-

Reaction Principle: Nucleophilic aromatic substitution (SNAr) of one of the chloro groups by an amine. Selectivity for the C2 position can be achieved under certain conditions, potentially influenced by the methoxy group at C5.[5][6] More advanced methods like the Buchwald-Hartwig amination can also provide regioselectivity.[7][8][9][10][11]

-

General Protocol for SNAr:

-

Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent.

-

Introduce ammonia gas or a solution of ammonia in an alcohol at a controlled temperature.

-

The reaction may be performed under pressure in a sealed vessel to facilitate the reaction with gaseous ammonia.

-

Monitor the reaction for the formation of the mono-aminated product.

-

Upon completion, the solvent is removed, and the product is isolated and purified.

-

Note: Achieving high selectivity in the direct amination with ammonia can be challenging and may lead to a mixture of 2-amino and 4-amino isomers. The use of palladium-catalyzed Buchwald-Hartwig amination with specific ligands has been shown to favor C2 amination on similar substrates and would be a preferred method for achieving high regioselectivity.[8]

Synthesis Workflow for Route 2

Caption: Synthetic pathway for 4-Chloro-5-methoxypyrimidin-2-amine via selective amination.

Conclusion

Both synthetic routes presented offer viable pathways to 4-Chloro-5-methoxypyrimidin-2-amine, each with distinct advantages and challenges. Route 1 utilizes fundamental and well-established pyrimidine synthesis chemistry, but the final selective dechlorination step may require significant optimization. Route 2 offers a more convergent approach, with the key challenge lying in achieving high regioselectivity during the amination step. The choice of the optimal route will depend on the availability of starting materials, the scale of the synthesis, and the capabilities for performing specialized reactions such as catalytic hydrogenations or palladium-catalyzed cross-couplings. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important pharmaceutical intermediate.

References

- 1. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig_reaction [chemeurope.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to Structural Analogs of 4-Chloro-5-methoxypyrimidin-2-amine as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the structural analogs of 4-chloro-5-methoxypyrimidin-2-amine, a key intermediate and pharmacophore in the development of potent and selective kinase inhibitors. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, with a particular emphasis on their activity against Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs). Detailed experimental protocols for the synthesis of these compounds and the biochemical assays used to evaluate their activity are provided. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action and development process of these promising therapeutic agents.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The 2,4-diaminopyrimidine core is a privileged scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The 4-chloro-5-methoxypyrimidin-2-amine core provides a versatile platform for the synthesis of a diverse library of analogs through modifications at the 2-amino, 4-chloro, and 5-methoxy positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Analogs of 4-chloro-5-methoxypyrimidin-2-amine have shown significant promise as inhibitors of several important cancer-related kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Particularly CDK2 and CDK9, which are crucial regulators of the cell cycle and transcription.[1]

-

Fibroblast Growth Factor Receptors (FGFRs): Specifically FGFR4, which is implicated in the progression of hepatocellular carcinoma and other cancers.[2][3]

This guide will delve into the specifics of these interactions and the therapeutic potential of these compounds.

Structure-Activity Relationships (SAR) of 2,4-Diaminopyrimidine Analogs

The biological activity of 2,4-diaminopyrimidine analogs is highly dependent on the nature of the substituents at various positions of the pyrimidine ring.

Substitutions at the N2 and N4 Positions

The N2 and N4 positions are critical for establishing interactions with the kinase hinge region and for extending into the hydrophobic pockets of the ATP-binding site.

-

N2-Position: Substitution with various aryl and heteroaryl amines can significantly impact potency and selectivity.

-

N4-Position: Aryl substitutions at the N4 position are common and contribute to the overall binding affinity. The electronic properties of substituents on this aryl ring can influence activity.[4]

Modifications at the C5-Position

The C5-position offers an opportunity to modulate the physicochemical properties and selectivity of the compounds.

-

Alkoxy Groups: The 5-methoxy group of the parent compound can be replaced with other alkoxy groups to explore the impact on potency and metabolic stability.

-

Halogenation: Introduction of a fluorine atom at the C5 position has been shown to influence the binding mode and selectivity of some diaminopyrimidine inhibitors.[4]

Quantitative Data on Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity of representative 2,4-diaminopyrimidine analogs against CDK2/Cyclin A, CDK9/Cyclin T1, and FGFR4.

| Compound ID | R1 (at N2) | R2 (at N4) | CDK2/Cyclin A IC50 (nM)[1] | CDK9/Cyclin T1 IC50 (nM)[1] |

| 1 | Phenyl | Phenyl | >10000 | >10000 |

| 2a | Phenyl | 4-Fluorophenyl | 240 | 180 |

| 2d | Phenyl | 4-Chlorophenyl | 110 | 110 |

| 3b | 4-Fluorophenyl | 4-Fluorophenyl | 110 | 120 |

| 3c | 4-Chlorophenyl | 4-Fluorophenyl | 90 | 65 |

| 3g | 4-Methoxyphenyl | 4-Fluorophenyl | 83 | 110 |

| Compound ID | Structure | FGFR1 IC50 (nM)[5] | FGFR2 IC50 (nM)[5] | FGFR3 IC50 (nM)[5] | FGFR4 IC50 (nM)[5] |

| FIIN-2 | 4-acrylamidebenzyl at N4 | 3.1 | 4.3 | 27 | 45 |

| FIIN-3 | 4-acrylamidebenzyl at N4 | 13 | 21 | 31 | 35 |

| Compound ID | Structure | FGFR4 IC50 (nM)[6] |

| 2n | 2-aminopyrimidine derivative | 2.6 |

Signaling Pathways

CDK9/Cyclin T1 Signaling Pathway

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), leading to transcriptional elongation of many genes, including anti-apoptotic proteins and oncogenes. Inhibition of CDK9 leads to a decrease in the transcription of these key survival genes, ultimately inducing apoptosis in cancer cells.

Caption: CDK9/Cyclin T1 signaling pathway and the mechanism of its inhibition.

FGFR4 Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), the FGF19/FGFR4 signaling axis is often aberrantly activated. Binding of FGF19 to FGFR4 leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Selective FGFR4 inhibitors can block these oncogenic signals.

Caption: The FGF19/FGFR4 signaling pathway in hepatocellular carcinoma.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-chloro-5-methoxypyrimidin-2-amines

This protocol describes a general method for the N-arylation of 4-chloro-5-methoxypyrimidin-2-amine using a Buchwald-Hartwig cross-coupling reaction.

Materials:

-

4-Chloro-5-methoxypyrimidin-2-amine

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs2CO3, 2 equivalents)

-

Anhydrous solvent (e.g., DMF or dioxane)

Procedure:

-

To an oven-dried reaction vessel, add 4-chloro-5-methoxypyrimidin-2-amine, the aryl boronic acid, palladium catalyst, ligand, and base.

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Caption: General workflow for the synthesis of N-aryl-4-chloro-5-methoxypyrimidin-2-amines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the in vitro potency of synthesized compounds against their target kinases.[7][8]

Materials:

-

Recombinant kinase (e.g., CDK9/Cyclin T1 or FGFR4)

-

Peptide substrate

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay reagents (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the recombinant kinase and the appropriate peptide substrate in kinase buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Structural analogs of 4-chloro-5-methoxypyrimidin-2-amine represent a promising class of kinase inhibitors with demonstrated activity against key cancer targets such as CDKs and FGFRs. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and visualized signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Future research in this area will likely focus on:

-

The development of more selective inhibitors to minimize off-target effects.

-

The exploration of novel substitutions on the pyrimidine core to overcome drug resistance.

-

The evaluation of these compounds in in vivo cancer models to translate their in vitro potency into therapeutic efficacy.

By leveraging the information presented in this guide, scientists can accelerate the development of the next generation of pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

The Strategic Application of 4-Chloro-5-methoxypyrimidin-2-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyrimidin-2-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, an electron-donating methoxy group, and a primary amine, makes it an attractive starting material for the synthesis of complex molecular architectures targeting a variety of biological pathways. This technical guide explores the potential research applications of 4-Chloro-5-methoxypyrimidin-2-amine, with a particular focus on its role in the development of potent kinase inhibitors for oncology. We provide a comprehensive overview of its synthetic utility, quantitative biological data for derived compounds, detailed experimental protocols for key transformations, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets. The strategic functionalization of the pyrimidine core is critical for achieving high potency and selectivity against specific kinases.

4-Chloro-5-methoxypyrimidin-2-amine emerges as a valuable starting material due to its inherent structural features that allow for sequential and regioselective modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a key handle for introducing a variety of pharmacophoric groups that can interact with the hinge region of a kinase. The 2-amino group can be further functionalized or act as a key hydrogen bond donor. The 5-methoxy group, while less reactive, influences the electronic properties of the ring and can be a site for later-stage modification.

Synthetic Utility and Key Reactions

The primary synthetic utility of 4-Chloro-5-methoxypyrimidin-2-amine lies in its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine nitrogens. This allows for the displacement of the chloride by a wide range of nucleophiles, most notably anilines, to forge a C-N bond. This reaction is fundamental in the synthesis of many kinase inhibitors, where the aniline moiety often occupies a hydrophobic pocket adjacent to the ATP-binding site.

Buchwald-Hartwig Amination

For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig palladium-catalyzed amination offers a powerful alternative to traditional SNAr. This reaction is highly versatile and tolerates a broad range of functional groups, making it suitable for complex molecule synthesis.

Application in the Development of ALK/EGFR Dual Inhibitors

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) are two receptor tyrosine kinases that, when constitutively activated through mutations or rearrangements, act as oncogenic drivers in various cancers, most notably Non-Small Cell Lung Cancer (NSCLC). The development of dual inhibitors that can simultaneously target both kinases is a promising strategy to overcome drug resistance and improve therapeutic outcomes.

While direct synthesis of a marketed drug from 4-Chloro-5-methoxypyrimidin-2-amine is not extensively documented in publicly available literature, its structure is highly amenable to the synthesis of potent ALK/EGFR inhibitors, such as derivatives of the well-characterized inhibitor TAE684 and the more advanced dual inhibitor CHMFL-ALK/EGFR-050.

Quantitative Biological Data

The following table summarizes the in vitro kinase inhibitory activity of compounds structurally related to potential derivatives of 4-Chloro-5-methoxypyrimidin-2-amine.

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |

| TAE684 | ALK | 2-10 | Karpas-299, SU-DHL-1 | 2-5 |

| CHMFL-ALK/EGFR-050 | EGFR L858R | 1.5 | H1975 | 11.2 |

| EGFR del 19 | 1.8 | HCC827 | 7.5 | |

| EGFR T790M | 5.6 | H1975 | 11.2 | |

| EML4-ALK | 3.2 | H3122 | 21.5 | |

| EML4-ALK L1196M | 8.9 | H3122-L1196M | 45.3 | |

| EML4-ALK G1269A | 15.6 | H3122-G1269A | 89.7 |

Data is compiled from publicly available research literature.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of a key intermediate towards an ALK/EGFR dual inhibitor, starting from 4-Chloro-5-methoxypyrimidin-2-amine. This protocol is a composite based on established methodologies for similar pyrimidine derivatives.

Proposed Synthesis of N4-(2-(isopropylsulfonyl)phenyl)-5-methoxy-pyrimidine-2,4-diamine (a key intermediate)

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 4-Chloro-5-methoxypyrimidin-2-amine + 2-(isopropylsulfonyl)aniline → N4-(2-(isopropylsulfonyl)phenyl)-5-methoxy-pyrimidine-2,4-diamine

-

Reagents and Materials:

-

4-Chloro-5-methoxypyrimidin-2-amine (1.0 eq)

-

2-(isopropylsulfonyl)aniline (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.2 eq)

-

2-Pentanol

-

Argon or Nitrogen atmosphere

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-5-methoxypyrimidin-2-amine, 2-(isopropylsulfonyl)aniline, and p-toluenesulfonic acid monohydrate.

-

Add 2-pentanol as the solvent.

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

-

-

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of ALK and EGFR and the point of inhibition by targeted therapies.

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition.

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the synthesis of a key intermediate for an ALK/EGFR dual inhibitor.

Caption: Proposed workflow for the synthesis of a key pyrimidine intermediate.

Conclusion

4-Chloro-5-methoxypyrimidin-2-amine represents a versatile and valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. Its inherent reactivity and substitution pattern provide a robust platform for the generation of diverse chemical libraries. The potential to synthesize potent dual ALK/EGFR inhibitors underscores its significance for academic and industrial researchers in oncology drug development. The methodologies and data presented in this guide aim to facilitate further exploration and application of this promising chemical entity.

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Chloro-5-methoxypyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, derivatives of 4-Chloro-5-methoxypyrimidin-2-amine have emerged as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as inhibitors of key biological targets, including the complement C5 protein and PIKfyve kinase.

Quantitative Biological Data

The biological activity of 4-Chloro-5-methoxypyrimidin-2-amine derivatives has been quantified against specific molecular targets. The following tables summarize key inhibitory activities, providing a comparative overview for researchers.

| Derivative | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| N-(6-(5-(3-(dimethylamino)prop-1-yn-1-yl)-1H-indazol-1-yl)-5-methoxypyrimidin-2-yl)acetamide (Compound 40) | PIKfyve | NanoBRET | 0.38 | - | [1] |

| Compound from Patent WO2020205501A1 | C5 | Red Blood Cell Lysis | 0.01-5000 | - | [2] |

| Compound from Patent WO2020205501A1 | C5 | C5 Association | - | 0.01-10000 | [2] |

Table 1: Inhibitory Activity of 4-Chloro-5-methoxypyrimidin-2-amine Derivatives. This table presents the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) values for representative derivatives against their respective biological targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to synthesize and evaluate the biological activity of 4-Chloro-5-methoxypyrimidin-2-amine derivatives.

General Synthesis of a PIKfyve Inhibitor Derivative

A key derivative targeting PIKfyve kinase was synthesized through a multi-step process. The general procedure for the coupling of 4-chloro-5-methoxypyrimidin-2-amine with a substituted indazole is described below.

To a solution of 6-bromo-1H-indazole in DMF (3 mL) is added cesium carbonate and 4-chloro-5-methoxypyrimidin-2-amine. The reaction mixture is heated to 80 °C for 17 hours. Following the reaction, the mixture is processed to yield the desired N-(6-(1H-indazol-1-yl)-5-methoxypyrimidin-2-yl)acetamide derivative[1].

Synthesis of a Complement C5 Inhibitor Derivative

The synthesis of a complement C5 inhibitor involves the reaction of 4-chloro-5-methoxypyrimidin-2-amine in a solution of 1,4-dioxane. This solution is then added to the reaction mixture, which is subsequently heated to 60°C and stirred overnight. After cooling, the reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate to yield the final product[2].

PIKfyve Kinase Inhibition Assay (NanoBRET)

The inhibitory activity of the synthesized compounds against PIKfyve kinase was determined using the NanoBRET assay. This cellular assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. The IC50 values are then calculated from the dose-response curves[1].

Complement C5 Inhibition Assay (Red Blood Cell Lysis)

The functional inhibition of the complement C5 protein was assessed through a red blood cell lysis assay. This assay measures the ability of a compound to prevent the C5b-9 membrane attack complex (MAC) formation, which leads to the lysis of red blood cells. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of hemolysis[2].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows.

References

4-Chloro-5-methoxypyrimidin-2-amine: A Versatile Intermediate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypyrimidin-2-amine is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a reactive chloro group and strategically positioned amino and methoxy functionalities, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of 4-Chloro-5-methoxypyrimidin-2-amine, along with detailed experimental protocols and its application as a chemical intermediate in drug discovery.

Chemical Properties and Data

4-Chloro-5-methoxypyrimidin-2-amine is a stable, solid organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 4763-36-4 |

| Molecular Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol |

| Appearance | Solid |

| Melting Point | 146-148 °C[1] |

| Boiling Point | 345.3 °C at 760 mmHg[1] |

| Density | 1.398 g/cm³[1] |

| Solubility | Soluble in various organic solvents. |

| Storage | Store in a cool, dry place away from light. |

Synthesis of 4-Chloro-5-methoxypyrimidin-2-amine

The most common and efficient method for the synthesis of 4-Chloro-5-methoxypyrimidin-2-amine is the chlorination of its corresponding 4-hydroxy precursor, 2-amino-4-hydroxy-5-methoxypyrimidine, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

General Reaction Scheme

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-methoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.[1][2] 4-Chloro-5-methoxypyrimidin-2-amine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached chlorine atom towards palladium-catalyzed cross-coupling reactions.[1]

These application notes provide a general protocol for the Suzuki coupling of 4-Chloro-5-methoxypyrimidin-2-amine with various aryl and heteroaryl boronic acids. The resulting 4-substituted-5-methoxypyrimidin-2-amine scaffolds are valuable intermediates for the development of novel therapeutic agents.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-5-methoxypyrimidin-2-amine.

-

Transmetalation: The organoboron species (boronic acid), activated by a base, transfers its organic group to the palladium center.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]

The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl, which means that the coupling of chloro-pyrimidines may require carefully optimized conditions.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 4-Chloro-5-methoxypyrimidin-2-amine with an arylboronic acid.

Materials:

-

4-Chloro-5-methoxypyrimidin-2-amine

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, or Pd₂(dba)₃ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or KF)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture like acetonitrile/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Reflux condenser

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add 4-Chloro-5-methoxypyrimidin-2-amine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equiv.) and, if necessary, the phosphine ligand.

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

-

Solvent Addition: Add the degassed solvent via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a 0.1 M concentration of the limiting reagent).[1]

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the chosen solvent and catalyst system.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-methoxypyrimidin-2-amine.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of chloropyrimidines, which can be adapted for 4-Chloro-5-methoxypyrimidin-2-amine. Actual yields will vary depending on the specific boronic acid and reaction conditions used.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 60-90 |

| 2 | PdCl₂(dppf) (3) | - | Na₂CO₃ (3.0) | Acetonitrile/H₂O (1:1) | 78 | 8-16 | 70-95 |

| 3 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (spray-dried) (3.0) | THF | 50 | 12-18 | 65-85 |

| 4 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMF/EtOH (3:1) | 100 | 2-6 | 75-90 |

Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-methoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly significant in pharmaceutical and materials science for synthesizing arylamines. The 2-aminopyrimidine structural motif is a common core in many biologically active compounds, making the development of efficient methods for its synthesis a key area of research.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Chloro-5-methoxypyrimidin-2-amine. This substrate is an attractive building block for creating diverse libraries of substituted aminopyrimidines. The following protocols are based on established methodologies for the amination of structurally similar chloropyrimidines and other heteroaryl chlorides.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 4-Chloro-5-methoxypyrimidin-2-amine depends on the careful selection of several key parameters. Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, the choice of an appropriate catalyst system is crucial.

-

Palladium Precatalyst: Various Pd(0) and Pd(II) sources can be employed. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The use of pre-formed palladium catalysts complexed with a phosphine ligand, known as precatalysts, can also be highly effective and offer greater stability and activity.

-

Ligand: The selection of the phosphine ligand is critical for an efficient reaction with an aryl chloride. Bulky, electron-rich biaryl phosphine ligands are often preferred. Ligands such as Xantphos, Josiphos, and various Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) have demonstrated success in similar systems.[1][2] The use of bidentate phosphines like Xantphos has been shown to be crucial for high yields in the amination of 2-chloropyrimidines.[3]

-